

Desmethyl Cisatracurium Besylate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmethyl Cisatracurium Besylate*

Cat. No.: *B1153508*

[Get Quote](#)

A comprehensive technical guide on **Desmethyl Cisatracurium Besylate** for researchers, scientists, and drug development professionals.

Introduction

Desmethyl Cisatracurium Besylate is a close structural analog and a potential impurity or metabolite of Cisatracurium Besylate, a widely used non-depolarizing neuromuscular blocking agent. Cisatracurium itself is the (1R-cis, 1'R-cis) isomer of atracurium and constitutes about 15% of the atracurium mixture^{[1][2]}. Understanding the properties of its desmethyl derivative is crucial for impurity profiling, metabolic studies, and ensuring the safety and efficacy of cisatracurium-based therapeutics. This document provides an in-depth overview of the available technical information on **Desmethyl Cisatracurium Besylate**.

Nomenclature and CAS Number

The nomenclature surrounding atracurium and its derivatives can be complex due to the presence of four chiral centers, leading to ten potential stereoisomers^[3]. "Desmethyl Cisatracurium" logically refers to the N-desmethyl derivative of the specific (1R-cis, 1'R-cis) isomer.

While a specific CAS number for N-Desmethyl Cisatracurium Besylate is not readily available in public databases, CAS numbers for related isomers have been identified:

- N-Desmethyl-transatracurium Besylate: 2024603-92-5^[4]

- N-DESMETHYL ATRACURIUM BESYLATE (isomer mixture): 2024603-91-4[5]

For the purpose of this guide, "**Desmethyl Cisatracurium Besylate**" will refer to the N-desmethyl derivative of the (1R-cis, 1'R-cis) isomer of atracurium. Researchers should use the specific isomer's name to avoid ambiguity.

Chemical and Physical Properties

The properties of **Desmethyl Cisatracurium Besylate** can be inferred from its parent compound, cisatracurium besylate, and its trans-isomer.

Property	Cisatracurium Besylate	N-Desmethyl-transatracurium Besylate	Reference
CAS Number	96946-42-8	2024603-92-5	[2][4]
Molecular Formula	C65H82N2O18S2	C58H74N2O15S (as besylate salt)	[6][7]
Molecular Weight	1243.48 g/mol	1071.28 g/mol	[2][7]
Appearance	White Solid / Crystalline Solid	Not specified	[8][9]
Solubility	Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), DMF (~30 mg/ml), and PBS (pH 7.2, ~10 mg/ml).	Not specified	[9]
Melting Point	90-93 °C	Not specified	[8]
UV/Vis. λmax	280 nm	Not specified	[9]
LogP	-2.12 (for Cisatracurium Besylate)	Not specified	[6]

Pharmacological Profile

Mechanism of Action: Cisatracurium besylate functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction[2][9]. It binds to these receptors on the motor end-plate, inhibiting the action of acetylcholine and leading to a block of neuromuscular transmission[2][6]. This action is reversible and can be antagonized by acetylcholinesterase inhibitors like neostigmine[6][10]. It is expected that **Desmethyl Cisatracurium Besylate** would share this mechanism of action, though its potency and duration of action may differ.

Metabolism and Elimination: The primary route of elimination for cisatracurium is Hofmann elimination, a non-enzymatic chemical process that occurs at physiological pH and temperature, breaking down the molecule into laudanosine and a quaternary monoacrylate[1]. This is followed by ester hydrolysis[1]. This organ-independent elimination is a key clinical advantage, especially in patients with renal or hepatic impairment[1]. Laudanosine is further metabolized to desmethyl metabolites[6]. Desmethyl Cisatracurium could potentially be a metabolite, though it is more commonly regarded as a process-related impurity from the synthesis of the parent drug.

Synthesis and Analytical Protocols

Synthesis Overview

The synthesis of cisatracurium besylate is a multi-step process that requires careful control of stereochemistry. A common route involves:

- **Resolution:** Racemic tetrahydropapaverine is resolved to obtain the desired R-isomer[11].
- **Coupling:** The R-tetrahydropapaverine is reacted with an acrylate linker, such as 1,5-pentamethylene diacrylate[11][12].
- **Quaternization:** The tertiary amines are alkylated, typically with methyl benzenesulfonate, to form the final bis-quaternary ammonium salt[1][12].

The formation of N-**Desmethyl Cisatracurium Besylate** as an impurity could arise from incomplete methylation during the final quaternization step or the use of starting materials containing a desmethyl-tetrahydropapaverine analogue.

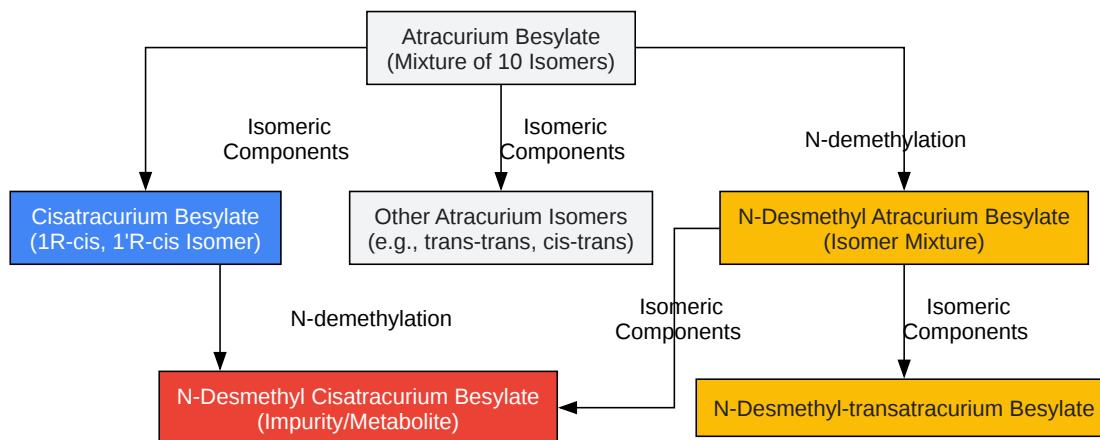
Experimental Protocols: Analytical Characterization

The identification and quantification of **Desmethyl Cisatracurium Besylate**, often as an impurity, relies on advanced chromatographic techniques.

Protocol 1: HPLC-UV for Purity and Impurity Profiling

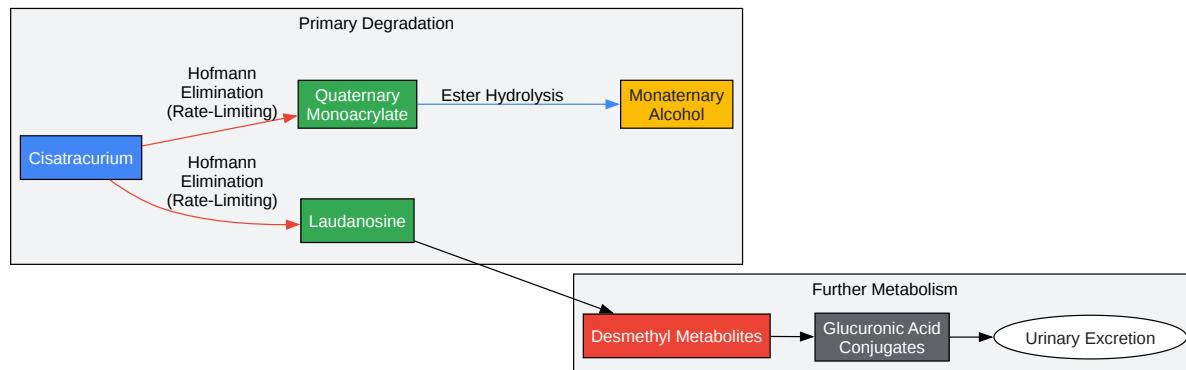
This method is adapted from established protocols for cisatracurium besylate and its related substances[13][14].

- Objective: To separate and quantify cisatracurium besylate from its isomers and related impurities, including desmethyl derivatives.
- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Chromatographic Conditions:
 - Column: Octadecylsilane (C18), 4.6-mm × 25.0-cm; 5-µm packing[13].
 - Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and an ammonium formate buffer[13][14][15]. For example, acetonitrile-ammonium formate (pH 5.2; 0.3 M) (50:50, v/v) has been used successfully[15].
 - Flow Rate: 1.0 - 1.5 mL/min[13][14].
 - Injection Volume: 20 µL[13].
 - Detector: UV at 280 nm[13][15].
- Sample Preparation:
 - Standard Solution: Prepare a solution of USP Cisatracurium Besylate Reference Standard at a known concentration (e.g., 0.7 mg/mL) in the mobile phase or a suitable diluent[13].
 - Sample Solution: Accurately weigh and dissolve the sample containing cisatracurium besylate to the same concentration as the standard solution[13].
- Analysis: Inject the standard and sample solutions into the chromatograph. The percentage of any impurity, such as **Desmethyl Cisatracurium Besylate**, can be calculated based on


the relative peak area compared to the main cisatracurium peak.

Protocol 2: LC-MS for Identification of Degradation Products and Impurities

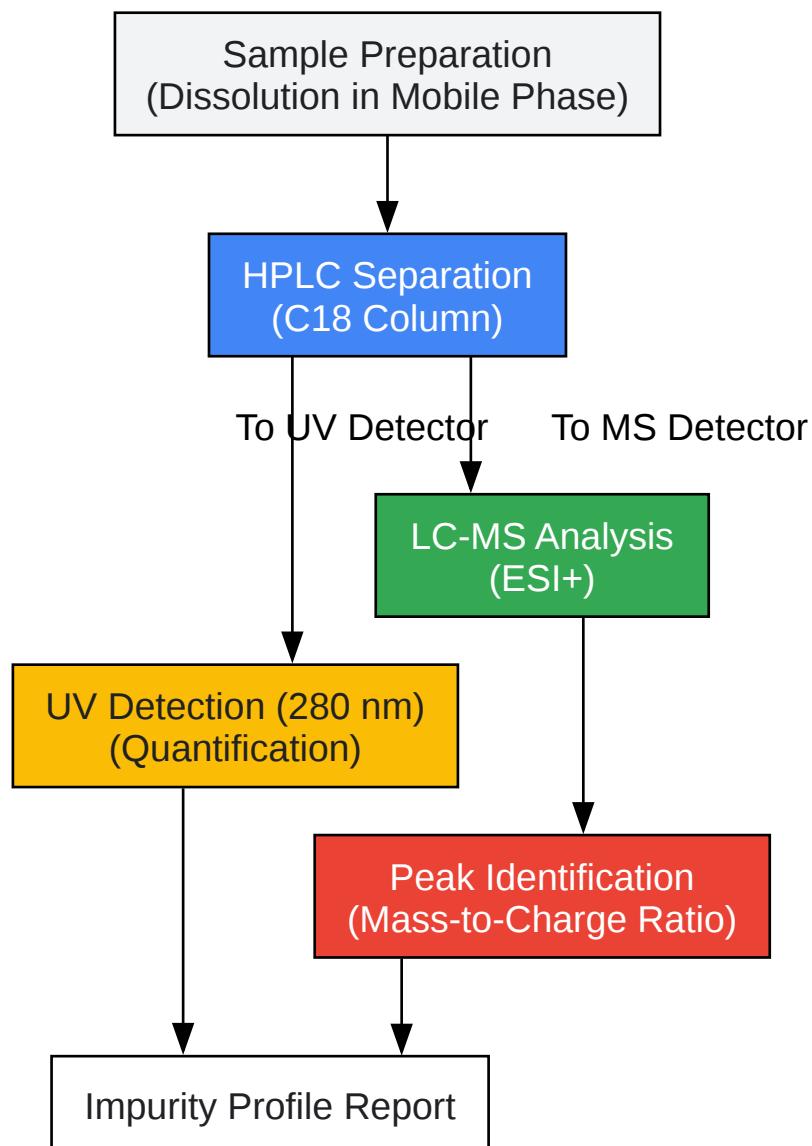
- Objective: To identify the mass-to-charge ratio of unknown peaks in the chromatogram to confirm their identity, including desmethyl impurities.
- Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source[14][15].
- Chromatographic Conditions: Similar to the HPLC-UV method to ensure peak correlation.
- Mass Spectrometry Conditions:
 - Ionization Mode: ESI positive-ion detection is effective for identifying cisatracurium and its degradation products[15].
 - Mass Analyzer: Time-of-flight (TOF) or other high-resolution mass analyzers can be used for accurate mass measurements[14].
- Data Analysis: The mass spectrum of the peak corresponding to the suspected desmethyl impurity is analyzed. The expected mass difference between cisatracurium and its N-desmethyl analogue would correspond to the mass of a methyl group (CH₂), which is approximately 14 Da.


Visualizations

Logical Relationships of Atracurium Isomers

[Click to download full resolution via product page](#)

Caption: Relationship between Atracurium, Cisatracurium, and their N-desmethyl derivatives.


Metabolic and Degradation Pathway of Cisatracurium

[Click to download full resolution via product page](#)

Caption: Primary degradation and subsequent metabolism of Cisatracurium.

Analytical Workflow for Impurity Identification

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **Desmethyl Cisatracurium Besylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cisatracurium besilate - Wikipedia [en.wikipedia.org]
- 2. Cisatracurium Besylate | C65H82N2O18S2 | CID 62886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111777554A - Method for synthesizing cisatracurium besilate - Google Patents [patents.google.com]
- 4. N-Desmethyl-transatracurium Besylate | CAS No- 2024603-92-5 | Simson Pharma Limited [simsonpharma.com]
- 5. GSRS [precision.fda.gov]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. usbio.net [usbio.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cisatracurium | C53H72N2O12+2 | CID 62887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Novel Process For The Preparation Of Cisatracurium Besylate [quickcompany.in]
- 12. researchgate.net [researchgate.net]
- 13. uspnf.com [uspnf.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC determination of cisatracurium besylate and propofol mixtures with LC-MS identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Desmethyl Cisatracurium Besylate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1153508#desmethyl-cisatracurium-besylate-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com